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Celesticetin

Antibacterial activity In vivo efficacy Potency comparison

Researchers studying lincosamide antibiotics often lack a validated low-activity reference standard for SAR assays and resistance mechanism studies. Celesticetin (CAS 2520-21-0) provides a quantifiable benchmark: only 5% in vivo activity vs. lincomycin, a unique 23S rRNA footprint (residues A-2058, A-2059, A-2062, A-2451, G-2505), and inducible MLS resistance methylation capacity not shared by lincomycin. Ideal for ribosomal binding, resistance induction, and biosynthetic comparative studies. Supplied with ≥98% purity; shipped under ambient conditions.

Molecular Formula C24H36N2O9S
Molecular Weight 528.6 g/mol
CAS No. 2520-21-0
Cat. No. B1194208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCelesticetin
CAS2520-21-0
Synonymscelesticetin
celesticetin A
Molecular FormulaC24H36N2O9S
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3C)OC
InChIInChI=1S/C24H36N2O9S/c1-13(33-3)17(25-22(31)15-8-6-10-26(15)2)21-19(29)18(28)20(30)24(35-21)36-12-11-34-23(32)14-7-4-5-9-16(14)27/h4-5,7,9,13,15,17-21,24,27-30H,6,8,10-12H2,1-3H3,(H,25,31)/t13-,15+,17-,18-,19-,20+,21+,24+/m1/s1
InChIKeyVMSQKUCYEMOKMM-HUQJOJSCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Celesticetin: Overview and Mechanism of Action


Celesticetin (CAS 2520-21-0) is a naturally occurring lincosamide antibiotic produced by the actinomycete Streptomyces caelestis, first isolated from a soil sample in Utah [1]. It shares the core structural features of the lincosamide class—an amino acid moiety linked to an amino sugar moiety—and exhibits antibacterial activity primarily against Gram-positive organisms and certain plant pathogens [2][3]. Its molecular formula is C₂₄H₃₆N₂O₉S with a molecular weight of 528.62 g/mol [2]. Unlike its clinically prominent class counterparts lincomycin and clindamycin, celesticetin is characterized by its significantly lower in vivo potency and its distinct role as a research tool for studying the fundamental mechanisms of lincosamide action, resistance, and biosynthesis [4].

Research Use Lincosamide mechanism-of-action research tool
Selection Context Low-activity reference for SAR and assay calibration
Workflow Fit Ribosomal binding, resistance induction, and biosynthetic pathway probe

Celesticetin vs. Lincomycin and Clindamycin


Despite belonging to the same lincosamide class, substituting celesticetin with lincomycin or clindamycin in a research or industrial context is scientifically invalid due to profound differences in potency, resistance induction, and biosynthetic pathways. Celesticetin exhibits only a fraction of the in vivo biological activity of lincomycin, and unlike clindamycin, it is not a product of semisynthetic modification for clinical use [1]. Crucially, celesticetin possesses unique molecular determinants that confer distinct ribosome-binding characteristics and a divergent capacity to induce resistance mechanisms, which are not replicated by its analogs [2][3]. The following quantitative evidence underscores why celesticetin is a specific and irreplaceable tool for particular scientific objectives.

In vivo activity differs substantially from lincomycin; not interchangeable for efficacy models.

Resistance induction capacity is compound-specific; lincomycin may not replicate lrm methylase activation.

Biosynthetic gene cluster markers are genetically distinct; strain-engineering context may not transfer between producers.

Celesticetin: Quantitative Differentiators


In Vivo Potency vs. Lincomycin

In a class-level comparison, celesticetin demonstrates significantly reduced biological activity compared to lincomycin, its closest natural analog. A comprehensive review of lincosamides states that celesticetin exhibits 5% of the biological activity of lincomycin in vivo [1]. This stark quantitative difference fundamentally separates its utility as a low-potency reference standard from that of clinically relevant lincosamides.

In Vivo Activity Comparison
Class-level
5% activity
Supports low-activity reference use; not for efficacy models.
Class-level inference; verify in target model.
Antibacterial activity In vivo efficacy Potency comparison

Ribosomal Interaction Pattern vs. Lincomycin

Celesticetin demonstrates a unique interaction with the bacterial ribosome. A chemical footprinting study on E. coli ribosomes revealed that celesticetin alters the chemical reactivity of five specific 23S rRNA residues: A-2058, A-2059, A-2062, A-2451, and G-2505 within the peptidyltransferase center [1]. While lincomycin is known to bind the 50S subunit, this precise set of protected and altered residues constitutes a distinct molecular signature for celesticetin's interaction at the ribosomal level.

Ribosomal Interaction Footprint
Context-dependent
5 residues
Chemical footprinting
Unique molecular signature for ribosomal interaction studies.
E. coli ribosomes; cross-study context.
Ribosome binding Mechanism of action Chemical footprinting

Resistance Induction: lrm Methylase vs. Lincomycin

Celesticetin and lincomycin diverge critically in their capacity to induce the expression of resistance methyltransferases. In a study on Streptomyces lividans, the lrm methylase gene, which confers resistance to lincomycin, is inducible by celesticetin (a lincosamide) but notably not by lincomycin itself [1]. This head-to-head comparison highlights a functional difference in their interaction with bacterial regulatory systems.

Resistance Induction: lrm Methylase
Head-to-head
Inducer
Specific tool for MLS resistance induction studies.
S. lividans model; resistance context may vary.
Antibiotic resistance rRNA methylation erm genes

Biosynthetic Gene Cluster: Salicylate Genes vs. Lincomycin

The biosynthetic pathways of celesticetin and lincomycin are genetically distinct. A comparative analysis of their gene clusters shows that the celesticetin cluster (ccb) contains a specific set of genes (ccb1, ccb2, ccb3, ccb5) dedicated to the biosynthesis and attachment of the salicylate moiety, which are entirely absent from the lincomycin (lmb) cluster [1]. This represents a clear, sequence-level differentiator for those working with producing organisms or metabolic engineering.

Biosynthetic Gene Cluster
Head-to-head
4 unique genes
Genetic differentiator for biosynthetic pathway studies.
Comparative genomics; strain-specific.
Biosynthesis Gene cluster Metabolic engineering

Solution Stability Profile

The stability of celesticetin under specific conditions provides a practical differentiation for handling and experimental design. Physicochemical data indicates that the antibacterial activity of celesticetin remains intact for at least 60 days in aqueous solutions maintained at a pH range of 5 to 7 at 24°C, but is rapidly destroyed in solutions above pH 9 at the same temperature [1]. While this is a property of the compound itself without a direct class comparator in the same study, it provides essential, quantitative guidance for its use.

Solution Stability Profile
Reported
≥60 days stable
Provides guidance for solution handling and storage.
pH-dependent; validate under experimental conditions.
Chemical stability Storage conditions Formulation

Antibacterial Spectrum vs. Desalicetin Derivative

While celesticetin itself is the parent compound, its derivative desalicetin 2'-(4-aminosalicylate), produced via directed biosynthesis, was found to possess an in vitro antibacterial spectrum identical to that of celesticetin [1]. This cross-study comparison suggests that the core antibacterial spectrum is not dependent on the specific salicylate moiety, positioning celesticetin as the foundational scaffold for exploring functional group modifications.

Antibacterial Spectrum vs. Derivative
Context-dependent
Identical spectrum
Baseline scaffold for lincosamide derivative evaluation.
Identical spectrum context; verify derivative-specific potency.
Derivative comparison Antibacterial spectrum Directed biosynthesis

Celesticetin: Application Scenarios


Low-Potency Lincosamide Activity Reference

Given its defined 5% in vivo activity relative to lincomycin [1], celesticetin is the appropriate compound to use as a low-activity reference standard. In experiments designed to calibrate the sensitivity of a biological assay or to establish a baseline for structure-activity relationship (SAR) studies of novel lincosamide derivatives, its quantifiably lower potency provides a distinct and reproducible benchmark.

Ribosome Binding Site Mapping Probe

Researchers investigating the precise interactions of antibiotics with the ribosomal peptidyltransferase center should select celesticetin. Its unique footprint on 23S rRNA, altering residues A-2058, A-2059, A-2062, A-2451, and G-2505 [1], provides a specific molecular signature for comparative studies with other protein synthesis inhibitors and for validating computational models of ribosome-ligand binding.

MLS Resistance Inducer

For investigations into the regulation of inducible MLS resistance, celesticetin is the required lincosamide. Its capacity to induce the expression of resistance methyltransferases like lrm, a property not shared by lincomycin [1], makes it an essential tool for dissecting the molecular mechanisms of antibiotic resistance induction and attenuation.

Parent Scaffold for Lincosamide Derivatives

Celesticetin serves as the foundational compound for comparative analysis with its biosynthetic derivatives, such as desalicetin 2'-(4-aminosalicylate), which shares its antibacterial spectrum [1]. This makes celesticetin a necessary procurement for research programs focused on generating or evaluating novel lincosamide analogs through synthetic chemistry or metabolic engineering.

Application
Selection Property
Validation Focus
Lincosamide SAR studies
Low-activity lincosamide reference
In vivo potency calibration and assay sensitivity
Ribosomal interaction studies
Unique 23S rRNA interaction footprint
Chemical footprinting verification
MLS resistance induction research
lrm methylase induction capacity
Resistance mechanism attenuation studies
Lincosamide derivative evaluation
Baseline scaffold for spectrum comparison
Derivative potency shift analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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